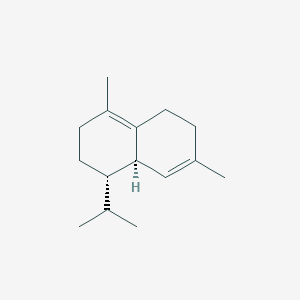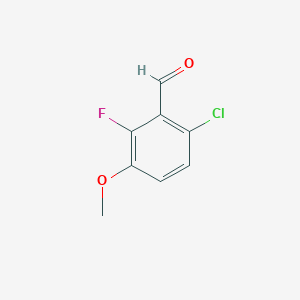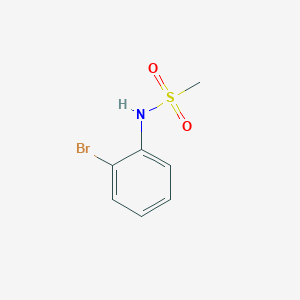
Phdehe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phdehe is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising results in various scientific studies, making it a subject of interest for researchers in the field of medicine.
Mécanisme D'action
The mechanism of action of Phdehe is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a reduction in inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
Phdehe has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation, all of which are known to contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Phdehe in lab experiments is its ability to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on Phdehe. Some of these include exploring its potential as a treatment for various types of cancer, investigating its effects on the immune system, and studying its potential as a treatment for various inflammatory diseases.
Conclusion:
Phdehe is a promising chemical compound that has gained attention in the scientific community for its potential therapeutic applications. While there is still much to be learned about this compound, the research conducted thus far suggests that it may have a number of potential uses in the field of medicine.
Méthodes De Synthèse
Phdehe is synthesized through a multi-step process that involves the use of various chemical reagents. The exact synthesis method is not widely known, as it is considered proprietary information by the companies that produce this compound.
Applications De Recherche Scientifique
Phdehe has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a subject of interest for researchers in the field of medicine.
Propriétés
Numéro CAS |
121806-85-7 |
|---|---|
Nom du produit |
Phdehe |
Formule moléculaire |
C71H78N8O9 |
Poids moléculaire |
1187.4 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-13-[1-[1-[17-ethenyl-8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-3,7,12,17-tetramethyl-8-propan-2-yl-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C71H78N8O9/c1-16-44-34(4)52-28-63-70(40(10)55(78-63)26-50-37(7)47(19-23-67(84)86-14)60(74-50)32-61-48(20-24-68(85)87-15)38(8)51(75-61)27-57(44)72-52)42(12)88-43(13)71-41(11)56-30-62-69(33(2)3)39(9)54(77-62)25-49-35(5)45(17-21-65(80)81)58(73-49)31-59-46(18-22-66(82)83)36(6)53(76-59)29-64(71)79-56/h16,25-33,42-43,72,77-79H,1,17-24H2,2-15H3,(H,80,81)(H,82,83) |
Clé InChI |
AKCPAFUNQZKKNO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(C)C6=C(C7=CC8=C(C(=C(N8)C=C9C(=C(C(=N9)C=C1C(=C(C(=N1)C=C6N7)C)CCC(=O)O)CCC(=O)O)C)C)C(C)C)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C |
SMILES canonique |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(C)C6=C(C7=CC8=C(C(=C(N8)C=C9C(=C(C(=N9)C=C1C(=C(C(=N1)C=C6N7)C)CCC(=O)O)CCC(=O)O)C)C)C(C)C)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C |
Synonymes |
1-(3-(1-hydroxyethyl)deuteroporphyrin-8-yl)-1'-(8-vinyldeuteroporphyrin dimethyl ester-3-yl)ethyl ester PHDEHE protoporphyrin dimethyl ester hematoporphyrin ethe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)



![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)